

# Application Note: Quantitative Phase Analysis of Dual-Phase Steels Using X-ray Diffraction

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## Compound of Interest

Compound Name: Steel, carbon

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Audience: Researchers and scientists in materials science and engineering.

## Introduction

Dual-phase (DP) steels are a class of advanced high-strength steels (AHSS) characterized by a microstructure consisting of a soft ferrite matrix with dispersed hard martensite islands.[1] Some grades may also contain a small amount of retained austenite.[1][2] The unique combination of high strength, good ductility, and continuous yielding behavior makes DP steels ideal for automotive applications, contributing to vehicle weight reduction and improved crash safety.[2] The mechanical properties of DP steels are critically dependent on the volume fraction, morphology, and distribution of these constituent phases.[3]

X-ray diffraction (XRD) is a powerful and non-destructive technique for the quantitative phase analysis of crystalline materials. It is widely considered the most accurate and reliable method for determining the phase composition in steels, particularly for quantifying retained austenite, with a detection limit as low as 0.5-1.0 volume percent.[4][5][6] This application note provides a detailed protocol for using XRD to determine the volume fractions of ferrite, martensite, and retained austenite in dual-phase steels.

## Principle of the Method

Quantitative phase analysis by XRD is based on the principle that the intensity of the diffraction peaks for each phase in a multiphase mixture is proportional to the volume fraction of that phase in the sample.[5] The analysis involves measuring the integrated intensities of selected

diffraction peaks for each phase and then calculating the volume fractions using established formulas.

For DP steels, the primary phases are ferrite (body-centered cubic, BCC), martensite (body-centered tetragonal, BCT), and retained austenite (face-centered cubic, FCC).[4] Due to the low tetragonality of martensite in these steels, its crystal structure is very similar to ferrite, making their diffraction peaks nearly coincident and difficult to distinguish.[3][7] Therefore, the volume fraction is typically reported for the combined ferrite/martensite phase, with retained austenite quantified separately. The volume percent of retained austenite ( $V_v$ ) can be calculated using the direct comparison method, as outlined in standards like ASTM E975.[8][9]

## Experimental Protocol

Proper sample preparation is critical to obtain accurate and reproducible XRD results. The goal is to create a flat, stress-free surface representative of the bulk material without inducing any phase transformations (e.g., transformation of retained austenite to martensite).[8][10]

- **Sectioning:** Carefully cut a representative sample from the bulk material using a low-speed diamond saw or an abrasive cutter with ample cooling to prevent heating.
- **Mounting:** Mount the sample in a conductive or non-conductive resin as required for subsequent polishing steps.
- **Grinding:** Perform sequential grinding using silicon carbide (SiC) papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is thoroughly rinsed between steps and rotated 90 degrees to remove scratches from the previous step.
- **Polishing:** Polish the sample using diamond suspensions of decreasing particle size (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) on appropriate polishing cloths.
- **Final Preparation (Crucial Step):** The mechanical deformation induced by grinding and polishing must be removed from the surface layer. Electropolishing or chemical etching is highly recommended to expose the true underlying microstructure.[10] A common etchant for steels is a 2-5% Nital solution (2-5% nitric acid in ethanol).

The following protocol outlines the steps for collecting diffraction data using a standard powder diffractometer.

- Instrument Setup:
  - Ensure the diffractometer is properly aligned.
  - Select an appropriate X-ray source. Cobalt (Co) or Chromium (Cr) radiation is often preferred for ferrous materials to improve peak resolution and reduce fluorescence compared to Copper (Cu) radiation.[\[11\]](#)
- Sample Mounting: Place the prepared sample securely in the sample holder, ensuring the polished surface is flat and level with the goniometer's axis of rotation.
- Parameter Configuration: Set the data acquisition parameters in the instrument software. Typical parameters are summarized in Table 1. Sample rotation or oscillation during the scan is recommended to minimize the effects of preferred orientation.[\[5\]](#)[\[12\]](#)
- Data Collection: Execute the XRD scan over the desired  $2\theta$  range. This range should cover the most intense, non-overlapping peaks of the ferrite/martensite and austenite phases. For Co  $K\alpha$  radiation, key peaks include Ferrite (200) and (211) and Austenite (200), (220), and (311).

Table 1: Typical XRD Instrument Parameters for Phase Analysis of DP Steels

Parameter	Recommended Setting	Purpose
X-ray Source	Co K $\alpha$ ( $\lambda \approx 1.79 \text{ \AA}$ ) or Cr K $\alpha$ ( $\lambda \approx 2.29 \text{ \AA}$ )	Reduces fluorescence from iron, providing a better signal-to-noise ratio.[11]
Operating Voltage	35-45 kV	To generate characteristic X-rays from the anode.
Operating Current	30-40 mA	Controls the intensity of the X-ray beam.
Scan Range ( $2\theta$ )	$40^\circ - 130^\circ$	To capture major diffraction peaks for ferrite/martensite and austenite.
Step Size ( $2\theta$ )	$0.02^\circ - 0.05^\circ$	Determines the resolution of the collected data points.
Dwell Time/Scan Speed	1-5 seconds/step	Longer times improve counting statistics and peak intensity, especially for low-fraction phases.
Sample Stage	Rotating or oscillating	Averages the signal from many crystallites to minimize preferred orientation effects.[5]

## Data Analysis and Quantification

- Phase Identification:** The initial step is to identify the phases present by comparing the experimental peak positions ( $2\theta$  values) with standard diffraction patterns from databases (e.g., ICDD). In DP steels, the BCC/BCT peaks correspond to ferrite/martensite, and the FCC peaks correspond to retained austenite.
- Quantitative Analysis (Direct Comparison Method):** The volume fraction of retained austenite ( $V_y$ ) is calculated using the integrated intensities of the austenite and ferrite/martensite peaks. The ASTM E975 standard provides a robust method for this calculation.[13] The general equation is:

$$V_{\gamma} = (1 / (1 + G * (I_{\alpha} / I_{\gamma})))$$

Where:

- $I_{\alpha}$  is the integrated intensity of a specific ferrite ( $\alpha$ ) peak.
- $I_{\gamma}$  is the integrated intensity of a specific austenite ( $\gamma$ ) peak.
- $G$  is a factor that combines the theoretical scattering intensities (R-factors), which depend on the crystal structure, lattice parameters, and specific diffraction peaks chosen.

To improve accuracy and check for preferred orientation, it is standard practice to use multiple peak combinations (e.g., two austenite and two ferrite peaks).[5] The final volume percent is an average of the results from these combinations.

- Rietveld Refinement: For more complex microstructures or higher accuracy, the Rietveld refinement method can be used.[14] This technique involves fitting a calculated diffraction pattern to the entire experimental pattern, refining crystallographic parameters (like lattice parameters and site occupancy) for each phase. The volume fractions are derived from the refined scale factors of each phase.[14][15]

## Data Presentation

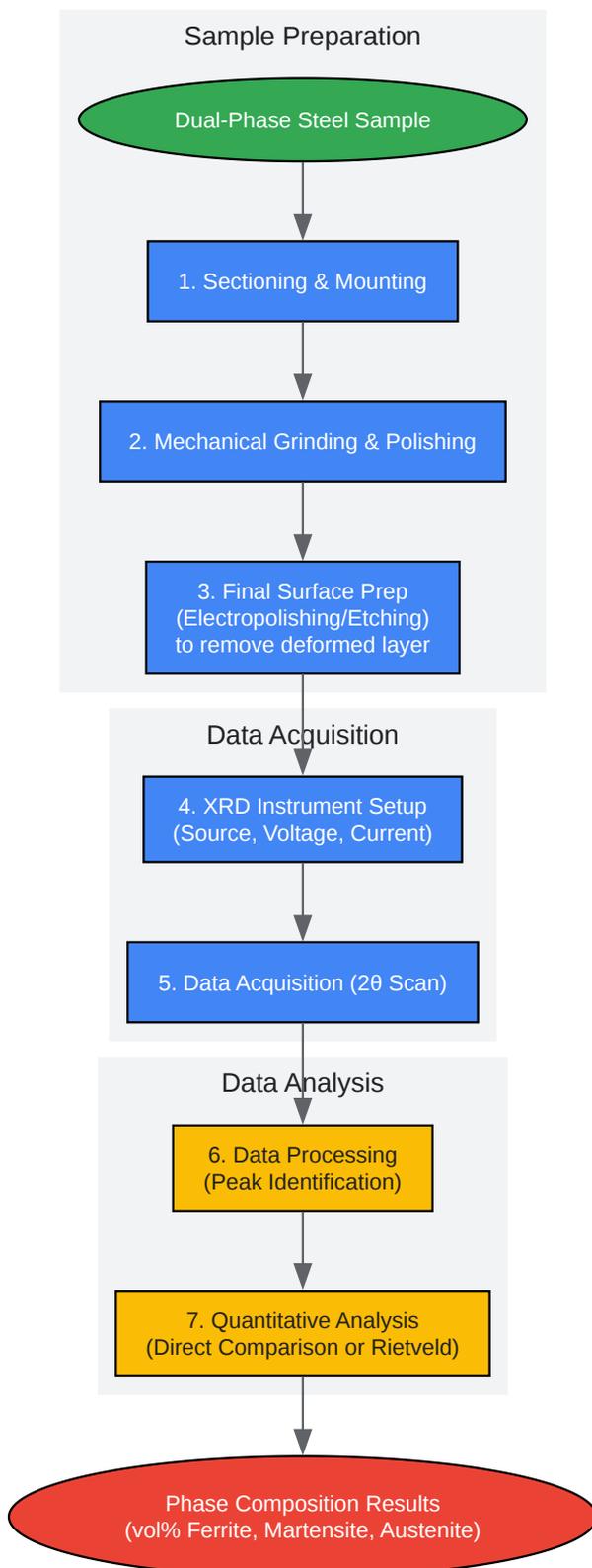
Quantitative results should be presented clearly, allowing for easy comparison between different samples or processing conditions.

Table 2: Example of Quantitative Phase Analysis Results for DP Steels

Sample ID	Processing Condition	Ferrite + Martensite (vol%)	Retained Austenite (vol%)
DP800-A	As-received	92.5 ± 0.8	7.5 ± 0.8
DP800-B	Annealed at 750°C	89.2 ± 1.1	10.8 ± 1.1
DP1000-C	As-received	94.1 ± 0.6	5.9 ± 0.6

## Visualization of Experimental Workflow

The logical flow from sample receipt to final data analysis is a critical part of the protocol.



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Caption: Workflow for XRD quantitative phase analysis of dual-phase steels.

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